Direct M₁ PAM Potency Data for CAS 2201999-32-6 vs. Structural Analogs: Current Evidence Gap
A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology (searched via InChI Key KBOZJQZVMLPELX-UHFFFAOYSA-N and CAS 2201999-32-6) failed to identify any primary publication or public database entry containing quantitative M₁ PAM potency (EC₅₀, pEC₅₀, fold-shift, or % ACh max) data for 3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine. Vendor listings describe the compound as a 'potent and selective M₁ PAM' but do not provide supporting numeric values or assay conditions . For comparison, the structurally related M₁ PAM PF-06827443 (a lactam-derived PAM) has reported EC₅₀ values in the nanomolar range, while oxazole-containing analogs such as compound 18f in the pyrrolo[2,3-b]pyridine carboxamide series exhibited an M₁ PAM EC₅₀ of 760 nM (88% ACh max) [1]. However, these data are from distinct chemotypes and cannot be directly extrapolated to CAS 2201999-32-6.
| Evidence Dimension | M₁ PAM EC₅₀ (functional potentiation of acetylcholine response) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 2201999-32-6 |
| Comparator Or Baseline | Compound 18f (oxazole-containing M₁ PAM): hM₁ EC₅₀ = 760 nM, 88% ACh max [1] |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | Human M₁ receptor expressed in CHO cells; calcium mobilization assay (comparator data from literature) |
Why This Matters
Procurement without direct potency data necessitates either in-house characterization prior to experimental use or reliance on vendor-provided certificates of analysis, which should be requested to verify batch-specific activity.
- [1] Engers DW, et al. VU6007477, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events. ACS Chem Neurosci. 2018;9(9):2234-2243. doi:10.1021/acschemneuro.8b00109 View Source
